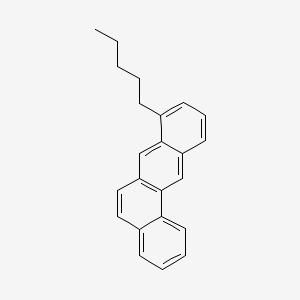

BENZ(a)ANTHRACENE, 8-PENTYL-

Description

BenchChem offers high-quality BENZ(a)ANTHRACENE, 8-PENTYL- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BENZ(a)ANTHRACENE, 8-PENTYL- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63018-99-5 |

|---|---|

Molecular Formula |

C23H22 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

8-pentylbenzo[a]anthracene |

InChI |

InChI=1S/C23H22/c1-2-3-4-8-17-10-7-11-19-16-23-20(15-22(17)19)14-13-18-9-5-6-12-21(18)23/h5-7,9-16H,2-4,8H2,1H3 |

InChI Key |

YRGQCRCSPPKSOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |

Origin of Product |

United States |

Contextualizing Benz a Anthracene Within Broader Polycyclic Aromatic Hydrocarbon Pah Research

Polycyclic aromatic hydrocarbons are formed from the incomplete combustion of organic materials, leading to their ubiquitous distribution in the air, water, and soil. tpsgc-pwgsc.gc.ca They are also components of fossil fuels like petroleum and coal. tpsgc-pwgsc.gc.ca Benz(a)anthracene (B33201), a four-ring PAH, is a well-studied compound within this family and is often found in complex mixtures of PAHs. tpsgc-pwgsc.gc.ca Research on PAHs is extensive, driven by their environmental persistence and the potential biological effects of some members of this class. researchgate.netresearchgate.net

The parent compound, benz(a)anthracene, appears as colorless leaflets or plates, or as a coarse gold powder with a greenish-yellow fluorescence. nih.gov It is characterized by very low water solubility and volatility. tpsgc-pwgsc.gc.ca In the environment, it strongly adsorbs to organic matter in soil and sediment, degrading slowly. tpsgc-pwgsc.gc.ca The metabolism of benz(a)anthracene in organisms has been a key area of investigation. For instance, rat liver homogenates have been shown to hydroxylate benz(a)anthracene at various positions, including the 3,4-, 5,6-, and 8,9-bonds, to produce phenols and dihydrodihydroxy compounds. nih.gov Metabolic action also occurs at the 7- and 12-positions. nih.gov

The study of PAHs is not limited to the parent compounds. Alkylated PAHs, which have one or more alkyl groups attached to the aromatic rings, are often found in higher concentrations in contaminated sites compared to their parent PAHs. researchgate.netnih.gov These alkylated derivatives are of particular interest as they are predicted to be more persistent in the environment. nih.gov

Academic Significance of Alkyl Substituents on Benz a Anthracene Derivatives

Sources and Environmental Occurrence of Benz(a)anthracene and its Derivatives

Benz(a)anthracene and its alkylated derivatives, such as 8-pentyl-benz(a)anthracene, are polycyclic aromatic hydrocarbons (PAHs) that are widespread environmental contaminants. nih.gov These compounds consist of fused aromatic rings and can have alkyl sidechains attached. mdpi.com Their presence in the environment is a result of both human activities and natural processes.

Anthropogenic Generation Mechanisms (e.g., Incomplete Combustion, Industrial Processes)

The primary sources of benz(a)anthracene and its derivatives are anthropogenic. nih.gov They are formed during the incomplete combustion of organic materials at high temperatures (between 350 °C and 1200 °C). nih.gov Key human-related sources include:

Fossil Fuel Combustion: Emissions from burning coal, oil, and natural gas for power generation and heating are significant contributors. mdpi.comdcceew.gov.au Vehicle exhaust, from both diesel and gasoline engines, also releases these compounds into the atmosphere. mdpi.comyoutube.com

Industrial Processes: Several industries are major emitters of PAHs. These include petroleum refineries, coal-tar production plants, coking plants, and aluminum production facilities. dcceew.gov.aurivm.nl Wood preservation processes using creosote (B1164894) are another notable source. tpsgc-pwgsc.gc.ca

Waste Incineration: The burning of municipal and industrial waste can release PAHs into the environment. nih.gov

Domestic Activities: Smoke from wood-burning stoves and fireplaces, as well as char-grilled food preparation, contribute to localized PAH concentrations. dcceew.gov.au

Natural Formation Pathways

Natural sources also contribute to the environmental load of benz(a)anthracene and its derivatives. mdpi.com These include:

Volcanic Eruptions: Volcanoes release large quantities of gases and particulate matter, including PAHs, into the atmosphere. mdpi.comyoutube.com

Forest and Bush Fires: The natural combustion of wood and other plant materials during wildfires is a significant source of these compounds. youtube.comresearchgate.net

Natural Seeps: Crude oil and coal deposits naturally contain PAHs, including alkylated forms, which can be released into the environment through seeps. mdpi.comdcceew.gov.au

Distribution in Environmental Matrices (e.g., air, water, soil, sediment, food)

Due to their persistence and lipophilic (fat-loving) nature, benz(a)anthracene and its derivatives are found in various environmental compartments. nih.govnih.gov

Air: In the atmosphere, these compounds can exist in the vapor phase or adsorbed onto particulate matter. epa.gov This allows for long-range transport, leading to their presence even in remote areas. copernicus.org Urban and industrial areas typically show higher atmospheric concentrations. mdpi.comtorontomu.ca

Water: PAHs enter water bodies through atmospheric deposition, urban runoff, industrial discharges, and oil spills. researchgate.net Their low water solubility means they tend to adsorb to suspended solids and sediment. nih.govnih.gov

Soil and Sediment: Soil and sediment act as major sinks for PAHs. nih.gov They accumulate in these matrices due to atmospheric deposition and runoff. nih.gov Contamination levels are often highest in industrial and urban areas. nih.gov

Food: PAHs can contaminate food through various pathways, including deposition on plant surfaces and uptake from contaminated soil and water. nih.gov Cooking methods like grilling and smoking can also introduce these compounds to food. dcceew.gov.au

Environmental Fate and Transport Processes

The environmental fate of benz(a)anthracene and its alkylated derivatives is governed by their chemical properties and various environmental processes.

Environmental Persistence and Degradation Dynamics

Alkylated PAHs are known to be persistent in the environment. mdpi.comnih.gov Their degradation is influenced by several factors:

Photodegradation: In the presence of sunlight, PAHs dissolved in water or adsorbed on surfaces can undergo chemical changes. nih.gov

Biodegradation: Certain microorganisms in soil and sediment have the ability to break down PAHs, although the process can be slow, especially for more complex structures. nih.govnih.gov Fungi, such as white-rot fungi, are particularly effective at degrading these compounds. nih.govresearchgate.net The rate of biodegradation is generally slower for high-molecular-weight PAHs like benz(a)anthracene compared to simpler PAHs. nih.gov

Chemical Reactions: In the atmosphere, PAHs can react with other pollutants like ozone and nitrogen oxides. nih.gov

The half-life of these compounds in the environment can vary significantly depending on the specific compound and environmental conditions, ranging from hours in the air to months or even longer in soil and sediment. epa.gov

Bioaccumulation Potential in Ecological Systems

Benz(a)anthracene and its derivatives have a high potential for bioaccumulation in organisms. nih.govresearchgate.net This is due to their lipophilic nature, which causes them to be stored in the fatty tissues of animals. nih.gov

Aquatic Organisms: Fish and shellfish can accumulate PAHs from contaminated water and sediment, leading to concentrations significantly higher than in the surrounding environment. nih.gov

Terrestrial Organisms: Soil invertebrates and other animals can take up these compounds from their environment and food. nih.gov

While bioaccumulation is a concern, biomagnification (the increasing concentration of a substance in organisms at successively higher levels in a food chain) is generally not considered to be a major issue for PAHs because many organisms have metabolic processes to break them down. nih.gov

Data Tables

Table 1: Common Sources of Benz(a)anthracene and its Derivatives

| Source Category | Specific Examples |

|---|---|

| Anthropogenic | Fossil fuel combustion (power plants, vehicles), Industrial processes (refineries, coke production), Waste incineration, Wood burning (stoves, fireplaces) |

| Natural | Volcanic eruptions, Forest fires, Natural oil and coal seeps |

Table 2: Environmental Distribution of Benz(a)anthracene and its Derivatives

| Environmental Matrix | Key Characteristics |

|---|---|

| Air | Present as vapor and adsorbed to particles; allows for long-range transport. |

| Water | Low solubility; tends to adsorb to sediment and suspended solids. |

| Soil/Sediment | Major sink; accumulates due to deposition and runoff. |

| Biota | Bioaccumulates in organisms, particularly in fatty tissues. |

Based on a comprehensive review of the available scientific literature, there is no specific information on the metabolic and biotransformation pathways of the chemical compound BENZ(a)ANTHRACENE, 8-PENTYL-.

Research has extensively detailed the metabolism of the parent compound, benz(a)anthracene, and some of its methylated derivatives. These studies outline key enzymatic processes involving Cytochrome P450 monooxygenases, epoxide hydrolase, and subsequent conjugation reactions. However, this body of research does not extend to the 8-pentyl substituted variant.

The presence of an alkyl substituent, particularly a pentyl group, on the aromatic ring structure can significantly alter the metabolic profile of the molecule. Factors such as steric hindrance and the potential for aliphatic hydroxylation on the pentyl chain itself introduce metabolic possibilities that are not present for the parent benz(a)anthracene. Without specific studies on BENZ(a)ANTHRACENE, 8-PENTYL-, any description of its metabolic fate would be speculative.

Therefore, the detailed sections and subsections requested in the outline concerning oxidative metabolism, diol and quinone formation, and conjugation reactions for BENZ(a)ANTHRACENE, 8-PENTYL- cannot be provided at this time due to a lack of available scientific data.

Metabolic and Biotransformation Pathways of Benz a Anthracene, 8 Pentyl

In Vitro and In Vivo Metabolic Studies of Benz(a)anthracene (B33201) Derivatives

The biotransformation of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH), is a critical area of study due to the potential for metabolic activation to carcinogenic intermediates. Metabolism generally proceeds through oxidation, reduction, and hydrolysis, followed by conjugation reactions to facilitate excretion. These processes are mediated by a variety of enzymes and occur across a wide range of organisms.

Microbial Biotransformation (e.g., Fungal and Bacterial Degradation)

Microorganisms, including fungi and bacteria, play a significant role in the environmental degradation of PAHs like benz(a)anthracene. Their enzymatic machinery can initiate the breakdown of the aromatic ring structure, leading to less complex and often less toxic compounds.

Fungal Degradation:

Ligninolytic fungi, such as Irpex lacteus, are known for their ability to degrade a wide array of organic pollutants, including benz(a)anthracene. Studies have shown that Irpex lacteus can degrade over 70% of an initial benz(a)anthracene application within 14 days in a liquid medium. The initial step in this fungal metabolism is the transformation of benz(a)anthracene to benz[a]anthracene-7,12-dione. This intermediate is then further metabolized through at least two distinct pathways, leading to the formation of 1,2-naphthalenedicarboxylic acid and phthalic acid. Subsequent products can include 2-hydroxymethyl benzoic acid or methyl esters of phthalic acid. Another identified degradation product is 1-tetralone.

The fungus Penicillium notatum has also been shown to metabolize 7,12-dimethylbenz[a]anthracene, producing two distinct methyl-hydroxylated metabolites. This highlights the ability of fungi to hydroxylate alkylated PAHs, a reaction that is also relevant to the metabolism of 8-pentyl-benz(a)anthracene.

Bacterial Degradation:

Bacteria employ different enzymatic strategies for PAH degradation, often initiated by dioxygenase enzymes. The soil bacterium Sphingobium sp. strain KK22 has been shown to biotransform benz(a)anthracene, with 80-90% degradation observed over an 8-day period. The metabolic pathway involves the formation of several ring-fission products, including o-hydroxypolyaromatic acids and hydroxy-naphthoic acids. The identification of 1-hydroxy-2- and 2-hydroxy-3-naphthoic acids suggests that the bacterial oxidation of the benz(a)anthracene molecule can occur at different positions.

Mycobacterium species are also proficient in degrading benz(a)anthracene. Mycobacterium sp. strain RJGII-135 produces dihydrodiols as metabolites, specifically 5,6-benz(a)anthracene-dihydrodiol and 10,11-benz(a)anthracene-dihydrodiol. The bacterium Pseudomonas aeruginosa has been observed to metabolize 7,12-dimethylbenz[a]anthracene, yielding two methyl-hydroxylated metabolites.

Table 1: Microbial Metabolites of Benz(a)anthracene Derivatives

| Microorganism | Substrate | Key Metabolites |

|---|---|---|

| Irpex lacteus (Fungus) | Benz(a)anthracene | Benz[a]anthracene-7,12-dione, 1,2-Naphthalenedicarboxylic acid, Phthalic acid, 1-Tetralone |

| Penicillium notatum (Fungus) | 7,12-Dimethylbenz[a]anthracene | Methyl-hydroxylated metabolites |

| Sphingobium sp. (Bacterium) | Benz(a)anthracene | o-Hydroxypolyaromatic acids, 1-Hydroxy-2-naphthoic acid, 2-Hydroxy-3-naphthoic acid |

| Mycobacterium sp. (Bacterium) | Benz(a)anthracene | 5,6-Benz(a)anthracene-dihydrodiol, 10,11-Benz(a)anthracene-dihydrodiol |

| Pseudomonas aeruginosa (Bacterium) | 7,12-Dimethylbenz[a]anthracene | Methyl-hydroxylated metabolites |

Aquatic Organism Metabolism (e.g., Fish Cell Lines)

Aquatic organisms, particularly fish, possess metabolic systems capable of biotransforming PAHs. Studies using fish cell lines have provided valuable insights into these pathways. Cell lines from bluegill fry (BF-2), rainbow trout (RTG-2), and brown bullhead (BB) have all demonstrated the ability to metabolize benz(a)anthracene and the related PAH, benzo[a]pyrene.

In these fish cell lines, the primary metabolic route involves the conversion of the parent PAH into water-soluble metabolites. This is a detoxification pathway that facilitates excretion. The major water-soluble metabolites are glucuronide and glutathione conjugates. For instance, in BF-2 cell cultures, a significant portion of the metabolites of benzo[a]pyrene-7,8-diol are found as glucuronide conjugates.

Table 2: Metabolism of Benz(a)anthracene and Benzo[a]pyrene in Fish Cell Lines

| Fish Cell Line | Substrate | Metabolic Outcomes |

|---|---|---|

| Bluegill Fry (BF-2) | Benzo[a]pyrene | Extensive conversion to water-soluble metabolites (glucuronide and glutathione conjugates). Formation of (+)-anti-BPDE-DNA adducts. |

| Rainbow Trout (RTG-2) | Benzo[a]pyrene | High conversion to water-soluble metabolites. |

| Brown Bullhead (BB) | Benzo[a]pyrene | Metabolism to water-soluble conjugates. Formation of (+)-anti-BPDE-DNA adducts. |

Mammalian Hepatic Metabolism (e.g., Microsomal Studies)

In mammals, the liver is the primary site of xenobiotic metabolism, and studies using liver microsomes have been instrumental in elucidating the metabolic pathways of benz(a)anthracene. Human hepatic microsomes metabolize benz(a)anthracene predominantly to a series of dihydrodiols.

The major metabolites formed are the result of the action of cytochrome P450 monooxygenases, which introduce oxygen into the aromatic structure, followed by hydration catalyzed by epoxide hydrolase. In studies with human liver microsomes, the following dihydrodiols of benz(a)anthracene have been identified and quantified:

Benz(a)anthracene-8,9-dihydrodiol: This is the most abundant metabolite, accounting for approximately 42.4% of the total metabolites.

Benz(a)anthracene-5,6-dihydrodiol: This K-region dihydrodiol constitutes about 25% of the total metabolites.

Benz(a)anthracene-10,11-dihydrodiol: This metabolite is formed in a similar proportion to the 5,6-dihydrodiol, at around 24.8%.

Benz(a)anthracene-3,4-dihydrodiol: This is a minor metabolite, representing about 5.3% of the total.

Benz(a)anthracene-1,2-dihydrodiol: This is the least abundant dihydrodiol, at less than 1.5%.

Interestingly, when benz(a)anthracene itself is the substrate, no tetrahydrotetrols are detected, which would indicate the formation of diol epoxides. However, when the individual dihydrodiols are used as substrates, further metabolism can occur. For example, benz(a)anthracene-1,2-dihydrodiol is efficiently converted to a tetrahydrotetrol, indicating the formation of a diol epoxide. This suggests that the initial formation of certain dihydrodiols is a rate-limiting step in the pathway to these ultimate carcinogenic metabolites.

Table 3: Dihydrodiol Metabolites of Benz(a)anthracene in Human Liver Microsomes

| Metabolite | Relative Abundance (%) |

|---|---|

| Benz(a)anthracene-8,9-dihydrodiol | 42.4 |

| Benz(a)anthracene-5,6-dihydrodiol | 25.0 |

| Benz(a)anthracene-10,11-dihydrodiol | 24.8 |

| Benz(a)anthracene-3,4-dihydrodiol | 5.3 |

| Benz(a)anthracene-1,2-dihydrodiol | <1.5 |

Molecular Interaction Mechanisms of Benz a Anthracene, 8 Pentyl

Formation of DNA Adducts by Benz(a)anthracene (B33201) Metabolites

The carcinogenicity of benz(a)anthracene is largely attributed to its metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process disrupts the normal function of DNA, leading to mutations and potentially initiating cancer. Several pathways are involved in this metabolic activation.

Bay-Region Diol Epoxide Pathway and DNA Alkylation

The primary and most well-established pathway for the metabolic activation of many carcinogenic PAHs, including benz(a)anthracene, is the bay-region diol epoxide pathway. This multi-step process involves the enzymatic conversion of the parent PAH into highly reactive diol epoxides.

Initially, cytochrome P450 enzymes introduce an epoxide across the 7,8-double bond of the benz(a)anthracene molecule. This epoxide is then hydrated by epoxide hydrolase to form a trans-dihydrodiol. A second epoxidation, again catalyzed by cytochrome P450, occurs on the 9,10-double bond, which is adjacent to the "bay-region" of the molecule. This final product, a diol epoxide, is a potent electrophile.

Radical Cation Formation and Depurination Mechanisms

An alternative pathway for DNA damage by PAHs involves the formation of radical cations. This mechanism entails a one-electron oxidation of the PAH molecule, often mediated by peroxidases, to form a reactive radical cation. researchgate.net This radical cation can then react with DNA, primarily at guanine (B1146940) and adenine (B156593) bases.

The resulting adducts are often unstable and can lead to depurination, where the bond between the purine (B94841) base and the deoxyribose sugar is broken, creating an apurinic (AP) site in the DNA strand. researchgate.net These AP sites are non-instructional and can lead to mutations during DNA replication if not repaired by base excision repair pathways. While this mechanism has been established for PAHs like benzo[a]pyrene, its specific role in the genotoxicity of benz(a)anthracene and its alkylated derivatives is less characterized.

Oxidative DNA Damage via Redox Cycling

Metabolites of benz(a)anthracene, particularly its o-quinones, can induce oxidative stress through redox cycling. nih.govresearchgate.net In this process, the quinone is reduced to a semiquinone radical by enzymes such as cytochrome P450 reductase. This semiquinone can then react with molecular oxygen to regenerate the quinone and produce superoxide (B77818) radicals.

Receptor-Mediated Molecular Interactions (e.g., Aryl Hydrocarbon Receptor Activation)

Benz(a)anthracene and its derivatives can exert biological effects through receptor-mediated pathways, most notably via activation of the Aryl Hydrocarbon Receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor that plays a central role in regulating the expression of a battery of genes, including several cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, and CYP1B1) involved in xenobiotic metabolism.

Upon binding to a ligand like a PAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the increased transcription of these genes.

While this response is a crucial part of the body's defense mechanism to metabolize and eliminate foreign compounds, the persistent activation of the AhR by potent agonists can lead to a range of toxic effects. The alkylation of benz(a)anthracene has been shown to affect its ability to activate the AhR in a position-dependent manner. nih.gov It is plausible that the 8-pentyl- group on the benz(a)anthracene scaffold would modulate its affinity for the AhR and its subsequent downstream signaling, but specific experimental data for this derivative is lacking.

Modulation of Gene Expression and Cellular Signal Transduction Pathways

The interaction of benz(a)anthracene metabolites with DNA and cellular receptors can trigger a cascade of changes in gene expression and perturb various cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

The formation of DNA adducts and oxidative DNA damage can activate DNA damage response pathways, leading to cell cycle arrest to allow for DNA repair, or inducing apoptosis if the damage is too extensive. Furthermore, the activation of the AhR can lead to the upregulation of genes involved in cell proliferation and inflammation, while also cross-talking with other signaling pathways, such as those involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

Analytical Methodologies for the Detection and Quantification of Benz a Anthracene, 8 Pentyl

Sample Preparation Techniques for Environmental and Biological Matrices

The initial and one of the most critical stages in the analysis of BENZ(a)ANTHRACENE (B33201), 8-PENTYL- is the preparation of the sample. This step aims to isolate the target analyte from the complex matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. The choice of technique depends heavily on the nature of the sample matrix, whether it be soil, water, sediment, or biological tissues. researchgate.netmdpi.com

The primary goal of extraction is to efficiently transfer BENZ(a)ANTHRACENE, 8-PENTYL- from the sample matrix into a solvent.

Liquid-Liquid Extraction (LLE) is a conventional method used for aqueous samples. It relies on the differential solubility of the analyte in two immiscible liquids, typically water and an organic solvent. For PAHs, common solvents include dichloromethane (B109758) and n-hexane. While effective, LLE can be time-consuming and require large volumes of organic solvents. oup.com An optimization of LLE was carried out for the extraction of benz[a]anthracene from yerba maté tea, demonstrating its applicability in complex food matrices. nih.gov

Solid-Phase Extraction (SPE) has become a more popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. oup.comthermofisher.com In SPE, the sample is passed through a cartridge containing a solid sorbent. Nonpolar compounds like BENZ(a)ANTHRACENE, 8-PENTYL- are retained on the sorbent (often a C18-bonded silica (B1680970) or a polymer), while more polar matrix components are washed away. The analyte is then eluted with a small volume of an appropriate organic solvent. oup.comthermofisher.com Oasis HLB (hydrophilic-lipophilic balance) cartridges are also frequently used for the extraction of PAHs from liquid samples. oup.com

Other advanced extraction techniques applicable to PAHs include:

Soxhlet Extraction: A classic method for solid samples, providing high extraction efficiencies but requiring long extraction times and significant solvent volumes. researchgate.net

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process from solid and semi-solid samples, with recoveries for benz[a]anthracene ranging from 99.2% to 106.7%. nih.govnih.gov

Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance the extraction of analytes from solid matrices. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample, offering high enrichment factors and reduced solvent use. oup.com

Table 1: Comparison of Common Extraction Methods for PAHs

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, widely applicable | Large solvent volume, time-consuming, emulsion formation |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | Efficient, low solvent use, automation possible | Cartridge cost, potential for sorbent-analyte interactions |

| Soxhlet Extraction | Continuous solid-liquid extraction | High efficiency for solid samples | Time-consuming, large solvent volume |

| Accelerated Solvent Extraction (ASE) | Elevated temperature and pressure | Fast, efficient, reduced solvent use | High initial instrument cost |

| Ultrasonic-Assisted Extraction (UAE) | Sonication to enhance extraction | Fast, simple equipment | Potential for analyte degradation, variable efficiency |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Dispersion of a micro-volume of extraction solvent | High enrichment, fast, very low solvent use | Limited to liquid samples, requires a disperser solvent |

Following extraction, the resulting extract often contains co-extracted substances that can interfere with the chromatographic analysis. Clean-up procedures are therefore necessary to remove these interferences.

Adsorption Chromatography using columns packed with silica gel or alumina (B75360) is a common clean-up technique. By using solvents of increasing polarity, it is possible to separate the analytes from interfering compounds. For instance, a silica gel column can be used to fractionate petroleum extracts into aliphatic and aromatic hydrocarbon fractions. sepscience.com The aromatic fraction, which would contain BENZ(a)ANTHRACENE, 8-PENTYL-, can then be collected for further analysis. Two primary clean-up procedures involve the use of silica/dichloromethane and alumina/hexane/toluene. nih.gov

Size-Exclusion Chromatography (SEC) , also known as gel permeation chromatography (GPC), separates molecules based on their size. This method is particularly useful for removing large molecules such as lipids and polymers from biological and environmental samples. nih.govresearchgate.net A one-step SEC cleanup has been shown to be effective for analyzing PAHs in complex plant matrices. researchgate.net

Fractionation is often employed to separate PAHs into groups based on their structure or number of aromatic rings, which can simplify the final chromatographic analysis. nih.gov Normal-phase liquid chromatography on a semi-preparative silica column can be used to fractionate PAHs based on the number of rings. nih.gov

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, where the individual components of the cleaned-up extract are separated from each other.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and quantification of PAHs and their alkylated derivatives. nih.govrsc.org The separation is achieved on a long, narrow capillary column coated with a stationary phase. For PAHs, nonpolar or semi-polar columns, such as those with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent), are commonly used. nih.gov

The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. Lighter, more volatile PAHs elute first, followed by the heavier, less volatile compounds. Alkylated PAHs like BENZ(a)ANTHRACENE, 8-PENTYL- will have longer retention times than the parent benz[a]anthracene. A study on alkylated PAHs used a GC-MS/MS system with a total run time of 47.25 minutes. nih.gov

High-performance liquid chromatography is another widely used technique for PAH analysis, often with fluorescence or UV detection. thermofisher.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode for PAH separation. In this technique, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, which is usually a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govdiva-portal.org The separation is based on the hydrophobicity of the analytes, with more nonpolar compounds being retained longer on the column. Gradient elution, where the composition of the mobile phase is changed during the analysis, is typically required to separate the wide range of PAHs present in a sample. diva-portal.orgseparationmethods.com Specialized PAH columns have been developed to provide enhanced selectivity for the separation of isomeric PAHs. restek.com

Table 2: Typical Chromatographic Conditions for PAH Analysis

| Technique | Column Type | Mobile/Carrier Gas | Detection |

|---|---|---|---|

| Gas Chromatography (GC) | Capillary, e.g., 5% phenyl-methylpolysiloxane (30-60 m length) | Helium or Hydrogen | Mass Spectrometry (MS), Flame Ionization (FID) |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase, e.g., C18 or specialized PAH columns (150-250 mm length) | Acetonitrile/Water or Methanol/Water gradient | Fluorescence (FLD), UV/Diode Array (DAD) |

Spectrometric Detection and Identification Methods

Following chromatographic separation, a detector is used to identify and quantify the eluted compounds.

Mass Spectrometry (MS) is the most powerful detection technique for the unambiguous identification of PAHs. When coupled with GC or HPLC, it provides both retention time and mass spectral data. The mass spectrometer ionizes the eluted molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). For BENZ(a)ANTHRACENE, 8-PENTYL-, the molecular ion would be expected at m/z 298. The fragmentation pattern observed in the mass spectrum provides structural information that aids in the confirmation of the compound's identity. Gas chromatography-isotope dilution mass spectrometry (GC-IDMS) has been successfully used for the quantification of benz[a]anthracene. nih.gov

Tandem Mass Spectrometry (MS/MS) offers even greater selectivity and sensitivity. In this technique, a specific ion (e.g., the molecular ion of the target analyte) is selected and then fragmented, and the resulting fragment ions are detected. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and improves the limit of detection, which is particularly useful for analyzing trace levels of PAHs in complex matrices. nih.gov

Fluorescence Detection (FLD) is highly sensitive and selective for fluorescent compounds like many PAHs. The detector measures the fluorescence emitted by the analyte after it is excited by a specific wavelength of light. By programming the excitation and emission wavelengths, the selectivity for different PAHs can be optimized. However, not all PAHs are fluorescent.

UV/Diode Array Detection (DAD) measures the absorbance of UV light by the analytes. While generally less sensitive than fluorescence detection, DAD provides the UV spectrum of each peak, which can be useful for identification purposes by comparing it to the spectra of known standards. nih.gov

Based on the available scientific literature, there is no specific information regarding the analytical methodologies for the detection and quantification of the chemical compound BENZ(a)ANTHRACENE, 8-PENTYL-. Research and documented methods for this particular substituted polycyclic aromatic hydrocarbon (PAH) are not present in the searched resources.

Consequently, it is not possible to provide detailed information on its Mass Spectrometry (MS) detection and identification, Fluorescence Detection, or specific Method Validation and Quality Assurance parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and Recovery and Precision Studies as they pertain directly to BENZ(a)ANTHRACENE, 8-PENTYL-.

The general analytical principles for PAHs are well-established; however, providing that information would go against the explicit instruction to focus solely on BENZ(a)ANTHRACENE, 8-PENTYL-.

Computational and Theoretical Investigations of Benz a Anthracene, 8 Pentyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules, which in turn govern their reactivity and interactions. For complex molecules like 8-pentyl-benz(a)anthracene, these methods provide insights that are often difficult to obtain through experimental means alone.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a cornerstone of quantum chemistry that describes the wave-like behavior of electrons in molecules. Ab initio MO calculations have been utilized to study the electronic structure of benz(a)anthracene (B33201) and its derivatives. nih.gov These calculations help in determining the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally implies higher reactivity. For 8-pentyl-benz(a)anthracene, the introduction of the pentyl group, an electron-donating alkyl group, is expected to raise the energy of the HOMO. This, in turn, would likely decrease the HOMO-LUMO gap compared to the parent benz(a)anthracene molecule, suggesting a potential increase in reactivity. The distribution of electron density in these frontier orbitals is also crucial, as it indicates the most probable sites for electrophilic and nucleophilic attack. For instance, studies on similar PAHs have shown that the position of alkylation can significantly influence the electronic properties and carcinogenic activity. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of medium to large-sized molecules due to its balance of accuracy and computational cost. acs.orgresearchgate.net DFT calculations can provide a wealth of information, including optimized molecular geometries, total energies, and various electronic properties.

In the context of 8-pentyl-benz(a)anthracene, DFT studies would be instrumental in determining the most stable conformation of the pentyl group relative to the rigid benz(a)anthracene ring system. Furthermore, DFT calculations can be used to compute properties such as ionization potential, electron affinity, and the distribution of atomic charges. These calculated parameters are vital for understanding the molecule's behavior in chemical reactions and its potential interactions with biological macromolecules. For example, DFT has been used to assess the relative energies and stabilities of carbocations formed from benz(a)anthracene derivatives, which is a key step in their mechanism of carcinogenesis. acs.orgresearchgate.net The calculated charge distribution can help identify regions of the molecule that are electron-rich or electron-poor, providing clues about its reactivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Benz(a)anthracenes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov These models are valuable tools in medicinal chemistry and toxicology for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.

Prediction of Reactivity and Molecular Interaction Potentials

QSAR models for substituted benz(a)anthracenes can be developed to predict their reactivity and potential for molecular interactions. researchgate.net This is achieved by correlating various calculated molecular descriptors with experimentally determined activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

For 8-pentyl-benz(a)anthracene, a QSAR model could predict its potential for a specific biological activity, such as binding to the aryl hydrocarbon receptor (AhR), based on the calculated values of its molecular descriptors. The model would be built using a training set of benz(a)anthracene derivatives with known activities. Once validated, such a model could be used to screen other, yet unsynthesized, derivatives for their potential activity.

Influence of Alkyl Substituents on Theoretical Molecular Properties

The nature and position of alkyl substituents on the benz(a)anthracene skeleton have a profound impact on its theoretical molecular properties and, consequently, its biological activity. nih.govacs.org The introduction of a pentyl group at the 8-position of benz(a)anthracene would introduce several changes compared to the parent molecule.

The pentyl group is an electron-donating group, which can increase the electron density of the aromatic system. This electronic effect can influence the molecule's ionization potential and its susceptibility to electrophilic attack. Furthermore, the size and flexibility of the pentyl group introduce steric effects that can affect how the molecule interacts with other molecules, such as receptors or enzymes. For example, studies on 7-alkyl substituted benz(a)anthracene derivatives have shown that a methyl group can increase binding to DNA, while a larger ethyl group can decrease it due to steric hindrance. nih.gov It is plausible that the even larger pentyl group would have a significant steric influence on the interaction of 8-pentyl-benz(a)anthracene with biological targets.

| Property | Influence of Pentyl Group | Theoretical Implication |

|---|---|---|

| Electronic Effects | Electron-donating | Increases HOMO energy, potentially increases reactivity |

| Steric Effects | Bulky and flexible | May hinder or alter binding to biological macromolecules |

| Hydrophobicity | Increases lipophilicity | Affects solubility and membrane permeability |

Advanced Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, advanced molecular modeling techniques like molecular dynamics (MD) simulations can offer insights into its dynamic behavior. rsc.org MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions.

Future Research Directions for Benz a Anthracene, 8 Pentyl

Advancements in Environmental Monitoring and Modeling of Substituted PAHs

Effective environmental monitoring is the cornerstone of assessing the prevalence and risk of pollutants. For substituted PAHs like 8-pentyl-benz(a)anthracene, future research will likely focus on developing more sensitive and specific monitoring techniques. While current methods can detect a range of PAHs in various environmental matrices such as air, water, and soil, the specific identification and quantification of alkylated isomers remain a challenge. nih.govnih.gov Alkylated PAHs are known to be more abundant in petrogenic sources like crude oil compared to pyrogenic sources. nih.gov

Future advancements are expected in the following areas:

High-Throughput Screening: The development of rapid and automated screening methods, such as innovative solid-phase microextraction (SPME) platforms coupled with gas chromatography-mass spectrometry (GC-MS), will be crucial for analyzing a large number of environmental samples efficiently. nih.govresearchgate.net

Passive Sampling Techniques: Further development and validation of passive samplers for their application in diverse environmental compartments will provide time-integrated data on the ambient concentrations of substituted PAHs.

Environmental Fate Modeling: Advanced multimedia environmental fate models will be refined to better predict the transport, distribution, and persistence of specific substituted PAHs. nih.govelsevierpure.com These models will need to incorporate compound-specific data on physical-chemical properties, degradation rates, and partitioning behavior. Climate change is also a factor that can influence the environmental fate of PAHs, and predictive models are being developed to understand these impacts. nih.gov

A summary of environmental monitoring considerations for substituted PAHs is presented in Table 1.

Table 1: Environmental Monitoring Considerations for Substituted PAHs

| Aspect | Future Research Focus | Rationale |

|---|---|---|

| Specificity | Development of analytical methods to differentiate and quantify individual alkylated isomers. | Isomers can have different toxicities and environmental behaviors. |

| Sensitivity | Lowering detection limits for trace-level analysis in complex matrices. | To accurately assess low-level chronic exposures. |

| Matrices | Expanding monitoring to include a wider range of environmental compartments, including biota. environment-agency.gov.uk | To understand bioaccumulation and food chain transfer. |

| Modeling | Integration of isomer-specific data into environmental fate and transport models. elsevierpure.com | To improve the accuracy of risk assessments. |

Elucidation of Novel Biotransformation Pathways and Metabolites

The biological effects of PAHs are intrinsically linked to their metabolic activation into reactive intermediates. nih.gov The biotransformation of the parent compound, benz[a]anthracene, has been studied in various organisms and is known to proceed through the formation of dihydrodiols and other oxygenated metabolites. nih.govscispace.comnih.gov For alkylated PAHs, metabolism can also occur on the alkyl side chain, leading to the formation of hydroxylated and carboxylated derivatives. researchgate.net Studies on other alkylated PAHs have shown that side-chain hydroxylation and subsequent oxidation can be a significant metabolic pathway, producing PAH carboxylic acids (PAH-CAs). researchgate.net

Future research on the biotransformation of 8-pentyl-benz(a)anthracene should aim to:

Identify Specific Metabolites: Characterize the full suite of metabolites formed in relevant biological systems, including in vitro and in vivo models. This would involve identifying products of both ring oxidation and side-chain oxidation.

Determine Metabolic Pathways: Elucidate the specific enzymatic pathways responsible for its metabolism, including the roles of different cytochrome P450 (CYP) isozymes.

Investigate Species Differences: Compare the metabolic profiles of 8-pentyl-benz(a)anthracene across different species to understand inter-species variability in susceptibility. The position of the alkyl group can influence the potency of the compound differently across species. oup.com

Development of High-Resolution Analytical Techniques for Comprehensive Metabolite Profiling

The identification and quantification of PAH metabolites are critical for understanding their toxicokinetics and for use as biomarkers of exposure. nih.gov A variety of analytical techniques are currently employed for the analysis of PAH metabolites, including high-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov However, the comprehensive profiling of all metabolites of a substituted PAH like 8-pentyl-benz(a)anthracene requires more advanced approaches.

Future directions in this area include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The application of LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of metabolites, including conjugated forms, without the need for derivatization. acs.org

High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, will enable the accurate mass measurement of metabolites, facilitating their identification and the discovery of novel biotransformation products.

Metabolomics Approaches: Untargeted and targeted metabolomics strategies can be employed to gain a global view of the metabolic changes induced by exposure to 8-pentyl-benz(a)anthracene.

A comparison of analytical techniques for PAH metabolite analysis is provided in Table 2.

Table 2: Analytical Techniques for PAH Metabolite Profiling

| Technique | Advantages | Limitations | Future Applications for Substituted PAHs |

|---|---|---|---|

| HPLC-Fluorescence | Good sensitivity for fluorescent metabolites. | Limited to fluorescent compounds; less structural information. | Screening for known fluorescent metabolites. |

| GC-MS | High chromatographic resolution; established libraries for identification. | Requires derivatization for polar metabolites; potential for thermal degradation. | Analysis of volatile and semi-volatile metabolites. |

| LC-MS/MS | High sensitivity and specificity; suitable for polar and conjugated metabolites. | Matrix effects can be a challenge. | Comprehensive targeted and untargeted metabolite profiling. acs.org |

| HRMS | Accurate mass determination for confident identification of unknown metabolites. | Higher instrument cost and complexity. | Discovery of novel biotransformation pathways. |

Application of Advanced Computational Approaches for Predictive Biological Activity and Environmental Fate

Computational methods are becoming increasingly valuable for predicting the properties and behavior of chemicals, thereby reducing the need for extensive and costly experimental testing. For 8-pentyl-benz(a)anthracene, computational approaches can provide crucial insights into its potential toxicity and environmental persistence.

Future research should leverage:

Quantitative Structure-Activity Relationship (QSAR) Models: Develop and validate QSAR models specifically for substituted PAHs to predict their biological activities, such as receptor binding, mutagenicity, and carcinogenicity.

Molecular Docking and Simulation: Use molecular modeling techniques to simulate the interaction of 8-pentyl-benz(a)anthracene and its metabolites with biological targets, such as the aryl hydrocarbon receptor (AhR) and metabolic enzymes. medigraphic.com

Machine Learning and Artificial Intelligence: Employ machine learning algorithms to analyze large datasets and identify complex relationships between the chemical structure of substituted PAHs and their environmental and toxicological characteristics. nih.gov These models can help in predicting the effects of PAHs on environmental bacterial communities. nih.gov

The integration of these advanced computational tools will be instrumental in prioritizing substituted PAHs for further toxicological evaluation and in developing a more comprehensive understanding of their potential risks to human health and the environment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 8-pentyl-BENZ(a)ANTHRACENE, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves alkylation of the parent PAH (Benz(a)anthracene) via Friedel-Crafts alkylation or transition metal-catalyzed coupling. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm for PAHs) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm structural integrity. Mass spectrometry (MS) further ensures molecular weight accuracy. Contaminants like unreacted precursors or oxidation byproducts must be quantified .

Q. What safety protocols are critical for handling 8-pentyl-BENZ(a)ANTHRACENE in laboratory settings?

- Methodological Answer :

- Storage : Use airtight, light-resistant containers in a cool (<20°C), well-ventilated area. Avoid proximity to oxidizing agents (e.g., peroxides, chlorates) to prevent combustion .

- Engineering Controls : Class I, Type B biological safety hoods for weighing/mixing; HEPA-filtered vacuums for spill cleanup to minimize aerosolization .

- PPE : Nitrile gloves, lab coats, and NIOSH-approved respirators (N95 or higher) during aerosol-generating procedures. Eye wash stations and emergency showers must be accessible .

Q. How is environmental exposure to 8-pentyl-BENZ(a)ANTHRACENE monitored in field studies?

- Methodological Answer : Airborne concentrations are measured using gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) fibers. Soil/water samples are extracted via Soxhlet or accelerated solvent extraction (ASE) and analyzed via HPLC-fluorescence detection for trace quantification (detection limits ~0.1 ppb) .

Advanced Research Questions

Q. What mechanisms underlie the metabolic activation and genotoxicity of 8-pentyl-BENZ(a)ANTHRACENE?

- Methodological Answer : Cytochrome P450 enzymes (e.g., CYP1A1/1B1) metabolize the compound to diol epoxides, which form DNA adducts (e.g., at guanine N7 positions). Adduct quantification uses P-postlabeling or liquid chromatography-tandem MS (LC-MS/MS). Comparative studies with DMBA (7,12-dimethylbenz(a)anthracene) reveal structural influences on adduct stability and repair efficiency .

Q. How do experimental conditions affect contradictory results in 8-pentyl-BENZ(a)ANTHRACENE toxicity studies?

- Methodological Answer : Discrepancies arise from:

- Model Systems : In vitro assays (e.g., Ames test) may lack metabolic competence vs. in vivo models (rodent bioassays). Use S9 liver fractions to simulate metabolic activation .

- Dose-Response Variability : Non-linear kinetics at low doses require probabilistic risk models (e.g., benchmark dose modeling) .

- Cross-Validation : Pair mutagenicity assays (e.g., micronucleus test) with transcriptomic profiling (RNA-seq) to resolve false positives/negatives .

Q. What are the challenges in designing ecotoxicology studies for 8-pentyl-BENZ(a)ANTHRACENE?

- Methodological Answer : Key challenges include:

- Persistence : Assess photodegradation rates using simulated sunlight (UV-B/C) and LC-MS to track breakdown products (e.g., quinones). Soil half-life studies require controlled microbial activity (e.g., sterile vs. non-sterile conditions) .

- Bioaccumulation : Use stable isotope-labeled analogs (e.g., C-8-pentyl-BA) in aquatic models (e.g., Daphnia magna) to measure trophic transfer efficiencies .

Q. How can computational models predict the carcinogenic potential of 8-pentyl-BENZ(a)ANTHRACENE derivatives?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models integrate:

- Electronic Parameters : HOMO/LUMO energies (DFT calculations) to predict electrophilic reactivity.

- Metabolic Pathways : Molecular docking with CYP isoforms to identify activation hotspots.

- Validation against experimental tumorigenicity data (e.g., rodent two-year bioassays) is critical .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.